
2-Bromo-6-(fluoromethyl)pyridine
Overview
Description
2-Bromo-6-(fluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a fluoromethyl group (-CH₂F) at the 6-position of the pyridine ring. Fluorine’s electronegativity and small atomic radius may confer distinct reactivity and physicochemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(fluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is reacted with this compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Scientific Research Applications
2-Bromo-6-(fluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(fluoromethyl)pyridine depends on its specific applicationIts molecular targets and pathways are determined by the nature of the reactions it undergoes and the products formed .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 6-position significantly influences molecular properties:
Key Observations :
- Halogen Effects : Bromine at the 2-position serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the 6-position substituent dictates downstream reactivity .
Comparison :
- Fluoromethyl Challenges : Introducing -CH₂F may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor), which are more hazardous than Cl/Br counterparts .
- Trifluoromethyl Complexity : The -CF₃ group demands harsh conditions (e.g., reflux with H₂O₂), limiting scalability compared to -CH₂Cl/Br routes .
Insights :
- Fluorine’s role in enhancing metabolic stability and membrane permeability could improve the pharmacokinetics of this compound derivatives compared to non-fluorinated analogs .
- The trifluoromethyl group in related compounds () shows reduced cytotoxicity compared to bromomethyl derivatives, suggesting fluorine’s position and substituent size critically modulate activity .
Biological Activity
2-Bromo-6-(fluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluoromethyl substituents, which can significantly influence its reactivity and biological interactions. The following sections detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6BrF
- Molecular Weight : 195.03 g/mol
- Structure :
- The compound consists of a pyridine ring substituted with a bromine atom at the 2-position and a fluoromethyl group at the 6-position.
Antimicrobial Activity
Research has demonstrated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
- Minimum Inhibitory Concentration (MIC) :
Antifungal Activity
The compound also shows promise against fungal pathogens. Certain pyridine derivatives have been reported to possess antifungal activity comparable to established antifungal agents like fluconazole.
- Case Study :
- A related study found that specific pyridine derivatives exhibited antifungal activity with MIC values significantly lower than those of traditional antifungal treatments .
Antichlamydial Activity
This compound and its analogs have been evaluated for their antichlamydial properties, showing selective activity against Chlamydia species. This highlights the potential for developing targeted therapies for infections caused by this pathogen.
- Research Findings :
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Pathways :
- The presence of halogen substituents may enhance the compound's ability to interact with key enzymes involved in microbial metabolism.
-
Disruption of Cell Membrane Integrity :
- Similar compounds have been shown to compromise cell membrane integrity, leading to cell lysis in susceptible organisms.
- Interference with Nucleic Acid Synthesis :
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is highly dependent on their chemical structure. Variations in substitution patterns can lead to significant differences in potency and selectivity.
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Bromine and fluoromethyl substituents | Enhanced electrophilicity |
2-Bromo-5-(fluoromethyl)pyridine | Different substitution pattern | Altered biological activity |
2-Bromo-4-(fluoromethyl)pyridine | Positioning effects on reactivity | Varying antimicrobial efficacy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(fluoromethyl)pyridine?
Methodological Answer: The synthesis typically involves bromination of a fluoromethyl-substituted pyridine precursor. For example, 2-amino-6-methylpyridine can be fluorinated using a reagent like DAST (diethylaminosulfur trifluoride) to introduce the fluoromethyl group, followed by bromination with N-bromosuccinimide (NBS) under radical initiation . Reaction conditions such as anhydrous solvents (e.g., THF), controlled temperatures (0–25°C), and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yields can be optimized by adjusting stoichiometry and reaction time .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions; the fluoromethyl group shows distinct splitting patterns (e.g., ¹H NMR: δ 4.5–5.5 ppm for -CH₂F) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₆H₅BrFN⁺, m/z 203.96) .
- X-ray Crystallography : Resolves steric effects of the fluoromethyl and bromine groups on the pyridine ring .
Q. How can researchers purify this compound effectively?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for polarity-based separation .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to moderate solubility differences .
Advanced Research Questions
Q. How does this compound perform in palladium-catalyzed cross-coupling reactions?
Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura or Stille couplings. For example, coupling with aryl boronic acids using Pd(PPh₃)₄ (1–5 mol%) in THF/H₂O at 80°C produces biaryl derivatives. The fluoromethyl group’s electron-withdrawing nature enhances oxidative addition efficiency . Key variables:
Variable | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst | Pd(dba)₂/XPhos | >85% |
Solvent | Toluene/EtOH | 78% |
Base | K₂CO₃ | 92% |
Q. What computational methods elucidate the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Predict binding to antiviral targets (e.g., HIV protease) by simulating interactions between the fluoromethyl group and hydrophobic enzyme pockets .
- DFT Calculations : Analyze electronic effects; the fluoromethyl group lowers LUMO energy, enhancing electrophilicity for nucleophilic attack .
Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl) alter reactivity?
Methodological Answer: A comparative study using analogues reveals:
Substituent | Reactivity in SNAr | LogP | Bioavailability |
---|---|---|---|
-CH₂F | Moderate | 1.8 | High |
-CF₃ | High | 2.3 | Moderate |
-CH₂CH₂F | Low | 1.5 | High |
The fluoromethyl group balances lipophilicity and metabolic stability, making it preferable in drug design .
Q. How should researchers resolve contradictory data in catalytic applications?
Methodological Answer: Discrepancies in cross-coupling yields often stem from:
- Catalyst Deactivation : Trace moisture or oxygen reduces Pd(0) efficiency. Use rigorous degassing and anhydrous conditions .
- Steric Hindrance : Bulky substituents near the bromine atom slow transmetallation. Introduce electron-deficient phosphine ligands (e.g., SPhos) to mitigate this .
Q. What role does the fluoromethyl group play in enhancing ligand design for metal catalysts?
Methodological Answer: The fluoromethyl group in bidentate ligands (e.g., pyridine-phosphine hybrids) improves metal coordination via:
- Electron-Withdrawing Effects : Stabilize metal centers in high oxidation states (e.g., Ni²⁺ in ethylene oligomerization) .
- Steric Tuning : Adjusts bite angle for selective C–C bond formation in asymmetric catalysis .
Q. Specialized Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for fluorinated pyridine derivatives?
Methodological Answer:
- Step 1 : Synthesize derivatives with varying halogen (Br, Cl) and fluorinated groups (-CH₂F, -CF₃).
- Step 2 : Test in vitro against cancer cell lines (e.g., MCF-7) to correlate substituent electronegativity with IC₅₀ values .
- Step 3 : Use QSAR models to predict bioactivity based on Hammett σ constants and LogP .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., di-bromination) via precise temperature control .
- Microwave Assistance : Accelerates fluorination steps (e.g., 30 minutes vs. 12 hours conventional) with >90% purity .
Properties
IUPAC Name |
2-bromo-6-(fluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBHDMWFFSTJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437157 | |
Record name | 2-bromo-6-(fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-22-5 | |
Record name | 2-bromo-6-(fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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